β‑Turn vs γ‑Turn Induction
When incorporated into model tetrapeptides, the N‑substituted 3‑aminoazetidine‑3‑carboxylic acid scaffold (the deprotected core of the target compound) acts as a β‑turn inducer, as established by solution‑phase IR and NMR spectroscopy [1]. In contrast, 2‑alkyl‑2‑carboxyazetidine (Aze) derivatives preferentially induce γ‑turn conformations in the same tetrapeptide backbone context (R²CO‑2‑R¹Aze‑L‑Ala‑NHMe), demonstrated by molecular modeling, ¹H NMR, and FT‑IR studies [2]. This regioisomer‑dependent conformational partitioning is not predictable from ring size alone and represents a binary selection criterion for peptide design.
| Evidence Dimension | Reverse‑turn type induced in short peptides |
|---|---|
| Target Compound Data | β‑turn (solution IR and NMR; 6‑membered pseudo‑cycle H‑bond detected between azetidine ring N and amide NH of following residue) |
| Comparator Or Baseline | Azetidine‑2‑carboxylic acid (Aze) derivatives: γ‑turn induction (FT‑IR, ¹H NMR, molecular modeling) |
| Quantified Difference | Qualitative difference in turn type (β vs γ); quantitative ϕ/ψ dihedral angle constraints differ between the two scaffolds |
| Conditions | Model tetrapeptides in organic solution (CDCl₃ and DMSO‑d₆); IR (NH stretching region) and NMR (temperature coefficients, ROESY) |
Why This Matters
Selection of the 3‑aza‑3‑carboxy regioisomer versus the 2‑carboxy isomer determines whether a β‑turn or γ‑turn is programmed into the peptide backbone—a binary structural decision with direct consequences for biological target recognition.
- [1] Žukauskaitė A, Moretto A, Peggion C, De Zotti M, Šačkus A, Formaggio F, De Kimpe N, Mangelinckx S. Synthesis and Conformational Study of Model Peptides Containing N‑Substituted 3‑Aminoazetidine‑3‑carboxylic Acids. European Journal of Organic Chemistry. 2014;2014(11):2312‑2321. DOI: 10.1002/ejoc.201301741 View Source
- [2] Baeza JL, Gerona‑Navarro G, Pérez de Vega MJ, García‑López MT, González‑Muñiz R. Azetidine‑Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Journal of Organic Chemistry. 2008;73(5):1704‑1715. DOI: 10.1021/jo701746w View Source
